molecular formula C26H29N3O3S B3299524 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 899911-48-9

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide

Cat. No.: B3299524
CAS No.: 899911-48-9
M. Wt: 463.6 g/mol
InChI Key: AJTHEIFZILHINA-UHFFFAOYSA-N
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Description

The compound N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide features a 2,3-dihydro-1,4-benzodioxin core linked to a spirocyclic 1,4-diazaspiro[4.6]undeca-1,3-diene moiety via a sulfanyl-acetamide bridge. This structure combines a lipophilic benzodioxin ring with a rigid spirocyclic system, which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-18-6-8-19(9-7-18)24-25(29-26(28-24)12-4-2-3-5-13-26)33-17-23(30)27-20-10-11-21-22(16-20)32-15-14-31-21/h6-11,16H,2-5,12-15,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTHEIFZILHINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCCC3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine and 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is carried out in an aqueous basic medium at controlled pH levels to produce sulfonamide derivatives.
  • Final Product Formation : The final compound is obtained through further reactions with various 2-bromo-N-(un/substituted-phenyl)acetamides in dimethylformamide (DMF) with lithium hydride as a base .

Enzyme Inhibition Studies

The biological activity of the synthesized compounds was primarily evaluated through their inhibitory effects on specific enzymes:

  • α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism and is a target for anti-diabetic drugs. The synthesized compounds displayed varying degrees of inhibitory activity against α-glucosidase:
    • IC50 Values : Compounds showed weak to moderate inhibition with IC50 values ranging from 81.12 μM to 86.31 μM for some derivatives compared to acarbose (IC50 = 37.38 μM) .

Therapeutic Potential

The findings suggest that these compounds could serve as potential therapeutic agents for managing Type 2 diabetes mellitus (T2DM). The moderate inhibitory activity indicates that while they may not be as potent as established drugs like acarbose, they could still contribute to the development of new treatments.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with the benzodioxin structure:

  • Study on Anti-Diabetic Potential :
    • A series of new sulfonamide derivatives were synthesized and tested for their anti-diabetic properties.
    • Results indicated that while most compounds exhibited weak to moderate activity against α-glucosidase, they hold promise for further optimization .
  • Structure-Activity Relationship (SAR) :
    • Research has shown that modifications in the benzodioxin structure can significantly influence biological activity.
    • Compounds with specific substituents demonstrated enhanced enzyme inhibition, indicating that careful structural modifications could lead to more effective therapeutic agents .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The compound is synthesized through the reaction of 2-bromo-N-(un/substituted-phenyl)acetamides with sulfonamide derivatives in the presence of bases like lithium hydride in DMF (Dimethylformamide) .

Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit enzyme inhibitory properties, particularly against alpha-glucosidase and acetylcholinesterase enzymes. This suggests potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antimicrobial Activity
Some studies have reported that compounds with similar structural motifs possess antimicrobial properties. The presence of the benzodioxin moiety may enhance the interaction with microbial targets, indicating a pathway for developing new antibiotics .

Therapeutic Potential

Antidiabetic Agents
The inhibition of alpha-glucosidase can delay carbohydrate absorption in the intestines, making this compound a candidate for antidiabetic drug development. The structural characteristics allow for modifications that could enhance efficacy and reduce side effects .

Neuroprotective Agents
Given its potential to inhibit acetylcholinesterase, this compound may also serve as a neuroprotective agent. This is particularly relevant for conditions like Alzheimer's Disease where cholinergic signaling is impaired .

Case Study 1: Enzyme Inhibition

In a study published in Brazilian Journal of Pharmaceutical Sciences, various synthesized sulfonamides were screened for their ability to inhibit alpha-glucosidase and acetylcholinesterase. Compounds with the benzodioxin structure showed promising results, indicating their potential as therapeutic agents for T2DM and AD .

Case Study 2: Antimicrobial Efficacy

Research conducted on related compounds demonstrated significant antimicrobial activity against various bacterial strains. The presence of the benzodioxin ring was found to be crucial for enhancing the antimicrobial properties of these compounds .

Summary Table of Applications

Application Area Details
Enzyme Inhibition Potential use in T2DM and AD treatment by inhibiting alpha-glucosidase and acetylcholinesterase .
Antimicrobial Activity Exhibits effectiveness against various bacterial strains .
Neuroprotective Effects May enhance cholinergic signaling; relevant for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The benzodioxin-acetamide scaffold is a common motif in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. Key variations among analogs include:

  • Heterocyclic substituents : Replacement of the 1,4-diazaspiro[4.6]undeca-1,3-diene group with oxadiazole, thiadiazole, or triazole rings.
  • Substituent effects : Functional groups such as 4-methylphenyl, methoxybenzyl, or naphthylmethyl influence solubility, target affinity, and bioactivity.
Table 1: Structural and Functional Comparison of Key Analogs
Compound ID / Structure Heterocyclic Core Key Substituents Biological Activity (IC₅₀ / Effect) Reference
Target Compound 1,4-Diazaspiro[4.6]undeca-1,3-diene 3-(4-Methylphenyl) Not reported (inferred from analogs) N/A
N-(Benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 4-Methylphenyl Antibacterial (MIC: 4–16 µg/mL)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Sulfonamide 4-Chlorophenyl, 3,5-dimethylphenyl Antimicrobial (IC₅₀: 81.12 ± 0.13 μM for α-glucosidase)
2-(Benzodioxin-6-yl)acetic acid Acetic acid None Anti-inflammatory (Comparable to ibuprofen)
N-(Benzodioxin-6-yl)-2-[(5-naphthylmethyl-thiadiazol-2-yl)sulfanyl]acetamide 1,3,4-Thiadiazole Naphthalen-1-ylmethyl Antifungal (moderate activity)

Physicochemical Properties

  • Solubility : Analogs with hydrophilic substituents (e.g., methoxy groups) exhibit improved water solubility (e.g., 48.9 µg/mL at pH 7.4 for triazole derivatives) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For analogous sulfonamide-acetamide derivatives, key steps include:

  • Step 1 : Formation of the sulfonamide intermediate via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10, aqueous Na₂CO₃) .
  • Step 2 : Coupling the sulfonamide intermediate with bromoacetamide derivatives (e.g., 2-bromo-N-substituted-phenylacetamides) in a polar aprotic solvent (e.g., DMF) using LiH as an activator. Reaction progress is monitored via TLC or HPLC .
  • Critical Parameters : Temperature control (25–30°C) and solvent purity to avoid side reactions.

Q. How can the purity and structural integrity of the compound be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy : ¹H-NMR to confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, spirocyclic CH₂ groups at δ 3.5–4.0 ppm) and IR for functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • CHN Analysis : Validate elemental composition (C, H, N) with ≤0.3% deviation from theoretical values .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays targeting pharmacologically relevant pathways. For structurally related sulfonamide-acetamides:

  • α-Glucosidase Inhibition : Use in vitro assays with p-nitrophenyl-α-D-glucopyranoside as substrate. Calculate IC₅₀ values via dose-response curves (e.g., 81–86 μM for active analogs vs. 37 μM for acarbose as a reference) .
  • Acetylcholinesterase (AChE) Assays : Measure inhibition using Ellman’s method with donepezil as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications to the 4-methylphenyl group (e.g., halogenation, methoxy substitution) or benzodioxin ring (e.g., fluorination at position 6).
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with α-glucosidase’s catalytic site) .
  • Data Analysis : Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhancing enzyme inhibition) .

Q. What strategies mitigate contradictory results in biological activity across different studies?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., enzyme source, buffer pH, incubation time). For α-glucosidase, use yeast-derived enzyme for comparability .
  • Control Redundancy : Include multiple reference inhibitors (e.g., acarbose and miglitol) to validate assay sensitivity.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., spirocyclic diazaspirodecanes) to identify outliers due to experimental artifacts .

Q. How can computational methods optimize reaction design for novel derivatives?

  • Methodological Answer :

  • Reaction Path Modeling : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict activation energies for key steps (e.g., sulfonamide coupling) .
  • Machine Learning : Train models on existing reaction data (e.g., solvent effects, yields) to predict optimal conditions for new derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide

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